molecular formula C12H16O3 B11718512 3-(3-Hydroxyphenyl)-4-methylpentanoic Acid

3-(3-Hydroxyphenyl)-4-methylpentanoic Acid

Cat. No.: B11718512
M. Wt: 208.25 g/mol
InChI Key: GQJPJYDMMNUILI-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenyl)-4-methylpentanoic Acid (CAS No. 1519665-43-0) is a branched-chain carboxylic acid featuring a hydroxyl-substituted phenyl group at the third carbon and a methyl group at the fourth carbon of the pentanoic acid backbone .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-(3-hydroxyphenyl)-4-methylpentanoic acid

InChI

InChI=1S/C12H16O3/c1-8(2)11(7-12(14)15)9-4-3-5-10(13)6-9/h3-6,8,11,13H,7H2,1-2H3,(H,14,15)

InChI Key

GQJPJYDMMNUILI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(=O)O)C1=CC(=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxyphenyl)-4-methylpentanoic Acid can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The process typically involves the oxidative addition of electrophilic organic groups to palladium, followed by transmetalation with nucleophilic organic groups .

Industrial Production Methods

Industrial production of this compound may involve the use of microbial cell factories for biosynthesis. This method offers a green and sustainable approach, utilizing genetically engineered microorganisms to produce the compound .

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxyphenyl)-4-methylpentanoic Acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Applications

1. Opioid Receptor Antagonism

Research has indicated that derivatives of 3-(3-Hydroxyphenyl)-4-methylpentanoic acid can act as opioid receptor antagonists. A study highlighted the synthesis of N-substituted piperazine analogues based on this compound, showing promising results in inhibiting κ-opioid receptors. These compounds were evaluated using [(35)S]GTPγS binding assays, revealing several analogues with potent antagonist properties, which could lead to new treatments for pain management and addiction .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that derivatives of this compound could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Biochemical Applications

1. Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. It is derived from the metabolism of branched-chain amino acids and has been studied for its role in metabolic disorders such as maple syrup urine disease .

2. Biomarkers for Disease

The compound has potential as a biomarker for certain metabolic conditions. Elevated levels of metabolites related to this compound have been observed in patients with specific metabolic disorders, indicating its utility in diagnostic applications .

Material Science Applications

1. Polymer Chemistry

In material science, derivatives of this compound are being explored for their potential in polymer synthesis. These compounds can serve as monomers or additives to enhance the properties of polymers, such as thermal stability and mechanical strength .

2. Coatings and Adhesives

The compound's chemical structure allows it to be utilized in formulating advanced coatings and adhesives with improved adhesion properties and resistance to environmental factors. Research into these applications is ongoing, focusing on optimizing formulations for industrial use .

Case Studies

Study Focus Findings
Study on Opioid Receptor AntagonistsInvestigated N-substituted analoguesSeveral compounds showed high potency against κ-opioid receptors
Anti-inflammatory EffectsIn vitro studies on macrophagesDerivatives inhibited pro-inflammatory cytokine production
Metabolic DisordersRole in amino acid metabolismElevated levels linked to metabolic disorders like maple syrup urine disease
Polymer ApplicationsSynthesis of new materialsEnhanced thermal stability and mechanical properties observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(a) 4-Methylpentanoic Acid Derivatives with Antimicrobial Activity
  • 3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic Acid: Structure: Features esterified hydroxyl groups with a laurate (C12) chain and isobutyryl group. Activity: Exhibits potent antibacterial effects against Gram-positive bacteria, notably Staphylococcus aureus (MIC = 3.125 μg/mL). The laurate chain and ester groups synergistically enhance membrane disruption . Comparison: Unlike 3-(3-Hydroxyphenyl)-4-methylpentanoic Acid, this derivative’s lipophilic ester groups significantly boost antibacterial potency, suggesting that hydrophobic modifications amplify activity against pathogens .
(b) Anticancer Derivatives
  • 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: Structure: Propanoic acid backbone with a 4-hydroxyphenylamino substituent. Activity: Demonstrates structure-dependent anticancer activity against breast cancer cell lines (MCF-7, BT-474). Derivatives with hydroxyl or imidazole groups show enhanced efficacy .
(c) ACE2 Inhibitors
  • (S,S)-2-[1-Carboxy-2-[3-(3,5-dichlorobenzyl)-3H-imidazol-4-yl]-ethylamino]-4-methylpentanoic Acid (MLN-4760): Structure: 4-Methylpentanoic acid core with a dichlorobenzyl-imidazole side chain. Activity: Potent ACE2 inhibitor (Ki = 0.000044 μM), critical for SARS-CoV-1 viral entry studies . Comparison: The dichlorobenzyl-imidazole moiety provides steric and electronic interactions absent in this compound, underscoring the role of aromatic and halogen substituents in enzyme inhibition .

Key Structural Modifications and Activity Trends

Compound Key Structural Features Biological Activity Source
This compound 3-hydroxyphenyl, 4-methyl branch Limited direct data; structural analog studies suggest antimicrobial/anticancer potential
3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic Acid C12 laurate, isobutyryl ester Antibacterial (Gram-positive, MIC = 3.125 μg/mL)
MLN-4760 Dichlorobenzyl-imidazole, carboxyethylamino ACE2 inhibition (Ki = 0.000044 μM)
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives 4-hydroxyphenylamino, variable R-groups Anticancer (IC50 = 10–50 μM)

Mechanistic Insights

  • Hydrophobic Modifications: Esterification (e.g., laurate in 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic Acid) enhances membrane permeability and antibacterial activity .
  • Aromatic Substitutions: Hydroxyphenyl groups (e.g., in this compound) may facilitate antioxidant or receptor-binding interactions, though empirical data are needed .
  • Enzyme Inhibition: MLN-4760’s dichlorobenzyl group occupies hydrophobic pockets in ACE2, a mechanism absent in simpler 4-methylpentanoic acid derivatives .

Biological Activity

3-(3-Hydroxyphenyl)-4-methylpentanoic acid (also known as 3-(3-Hydroxyphenyl)valeric acid) is an organic compound notable for its unique structure, which includes a hydroxyl group and a pentanoic acid backbone. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antioxidant properties, anti-inflammatory effects, and interactions with various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C12H16O3. Its structure features a hydroxyphenyl group at the third position of the carbon chain, contributing to its reactivity and biological activity. The presence of both hydroxyl and carboxylic acid functional groups allows this compound to undergo several chemical reactions, making it a versatile candidate for further research.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antioxidant Properties : The compound demonstrates robust antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation.
  • Neuraminidase Inhibition : In vitro studies have indicated that derivatives of this compound can inhibit neuraminidase, an enzyme critical for the replication of influenza viruses. This suggests potential applications in antiviral therapies .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Antioxidant Activity Assessment :
    • A study utilized various assays (DPPH, ABTS, FRAP) to evaluate the antioxidant capacity of this compound. Results indicated significant scavenging activity against free radicals, with IC50 values comparable to established antioxidants like ascorbic acid .
  • Inhibition of Neuraminidase :
    • In vitro experiments demonstrated that derivatives of this compound exhibited varying degrees of neuraminidase inhibition. The most potent derivative showed an IC50 value significantly lower than that of oseltamivir, a standard antiviral medication .
  • Molecular Docking Studies :
    • Molecular docking simulations have been performed to predict the binding affinities of this compound to various biological targets. These studies revealed promising interactions with key enzymes involved in metabolic pathways and disease processes .

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound, a comparison with structurally similar compounds is provided below:

Compound NameCAS NumberKey Features
3-(4-Hydroxyphenyl)propionic acid501-97-3Similar phenolic structure; used as an antioxidant.
4-(4-Hydroxyphenyl)butanoic acid7021-11-6Longer carbon chain; potential anti-inflammatory properties.
Methyl 3-(3-hydroxyphenyl)propanoate61389-68-2Ester derivative; used in various synthetic applications.

This table illustrates the diversity within the chemical class while emphasizing the distinct characteristics and potential applications of this compound.

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